Patent-Defined Structural Differentiation from the Dabrafenib Thiazole Sulfonamide Series
CAS 1795297-01-6 is structurally distinguished from dabrafenib (GSK2118436) and its progenitor series by two patent-defined features: (1) an oxazole carboxamide linker replacing the thiazole sulfonamide headgroup, and (2) a 6-methylsulfonyl benzothiazole substitution replacing the 2,6-difluorobenzenesulfonamide tail. Dabrafenib inhibits wild-type B-Raf, B-Raf V600E, and c-Raf with IC₅₀ values of 3.2 nM, 0.8 nM, and 5.0 nM, respectively [1]. The oxazole carboxamide scaffold described in US 8,415,345 represents a deliberately diversified chemotype within the same patent family, designed to explore differential Raf paralog selectivity and overcome acquired resistance mechanisms that emerge under chronic dabrafenib exposure [2].
| Evidence Dimension | Structural class and target engagement profile |
|---|---|
| Target Compound Data | 5-Phenyloxazole-2-carboxamide linked to 6-(methylsulfonyl)benzo[d]thiazole (exact Raf IC₅₀ data not publicly disclosed for this specific CAS number) |
| Comparator Or Baseline | Dabrafenib (GSK2118436): B-Raf V600E IC₅₀ = 0.8 nM; wild-type B-Raf IC₅₀ = 3.2 nM; c-Raf IC₅₀ = 5.0 nM [1] |
| Quantified Difference | Not quantifiable without disclosed assay data; differentiation is structural (oxazole-carboxamide vs. thiazole-sulfonamide) and originates from the same patent family's deliberate scaffold-hopping strategy [2] |
| Conditions | Biochemical kinase inhibition assay using recombinant Raf kinases; cellular antiproliferation in B-Raf V600E-driven A375 melanoma and Colo205 colorectal carcinoma lines [1] |
Why This Matters
Procurement of CAS 1795297-01-6 enables interrogation of a structurally distinct Raf-inhibitor chemotype within the same IP space as dabrafenib, supporting resistance-mechanism studies without the confounding co-pharmacology of the sulfonamide headgroup.
- [1] Rheault TR, Stellwagen JC, Adjabeng GM, et al. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Med Chem Lett. 2013;4(3):358-362. View Source
- [2] Adjabeng G, Adams JL, Dickerson SH, et al. Benzene sulfonamide thiazole and oxazole compounds. US Patent 8,415,345. Granted April 9, 2013. View Source
